10-(1-Methyl-3-piperidyl)phenothiazine
Description
Structure
3D Structure
Properties
CAS No. |
101976-53-8 |
|---|---|
Molecular Formula |
C18H20N2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
10-(1-methylpiperidin-3-yl)phenothiazine |
InChI |
InChI=1S/C18H20N2S/c1-19-12-6-7-14(13-19)20-15-8-2-4-10-17(15)21-18-11-5-3-9-16(18)20/h2-5,8-11,14H,6-7,12-13H2,1H3 |
InChI Key |
SRTWFJHQXAWNKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 10 1 Methyl 3 Piperidyl Phenothiazine Analogues
Influence of Phenothiazine (B1677639) Core Substitutions on Molecular Activity
The substitution pattern on the tricyclic phenothiazine core is a key determinant of the molecular activity of its derivatives. Both the position and the electronic nature of the substituents play a significant role in modulating the pharmacological profile.
Positional Effects of Substituents (e.g., at C-2 position)
Research has consistently shown that the position of a substituent on the phenothiazine nucleus is crucial for its activity. slideshare.net The order of potency for ring substituents is generally considered to be 2 > 3 > 4 > 1. Substitution at the C-2 position is widely regarded as the most favorable for enhancing antipsychotic activity. slideshare.netyoutube.comslideshare.net Conversely, substitutions at the C-1 and C-4 positions have been found to reduce antipsychotic activity. youtube.com While substitution at the C-3 position can improve activity over unsubstituted compounds, it is generally less effective than substitution at the C-2 position. slideshare.netyoutube.com
This positional preference is thought to be related to the way the molecule interacts with its biological targets. For instance, in the context of antipsychotic activity, it has been proposed that the substituent at the C-2 position engages in favorable van der Waals interactions with the side chain, promoting a conformation that mimics the neurotransmitter dopamine (B1211576). nih.gov This dopamine-mimicking conformation is believed to be essential for the competitive antagonism of dopamine receptors. slideshare.net
Role of Halogens and Electron-Withdrawing Groups
The electronic properties of the substituent at the C-2 position are of paramount importance. Electron-withdrawing groups (EWGs) at this position have been shown to increase antipsychotic activity. slideshare.netyoutube.comslideshare.net The potency of phenothiazine derivatives is often correlated with the electron-withdrawing strength of the C-2 substituent.
Halogens, being classic electron-withdrawing groups, have been extensively studied in this context. For example, the presence of a chlorine atom at the C-2 position, as seen in chlorpromazine, is a well-established feature for potent antipsychotic activity. youtube.com The trifluoromethyl group (-CF3), another potent electron-withdrawing group, has been shown to confer even greater potency than chlorine. nih.govnih.gov This increased potency is attributed to the stronger electron-withdrawing nature of the trifluoromethyl group, which further enhances the favorable interactions that determine the molecule's active conformation. nih.gov The general order of activity for substituents at the C-2 position is -CF3 > -Cl. nih.govnih.gov
The introduction of electron-withdrawing moieties can also influence other physicochemical properties of the molecule, such as its electronic absorption and emission spectra, by lowering the energy level of the lowest unoccupied molecular orbital (LUMO). rsc.orgmdpi.com
Impact of Piperidyl Side Chain Modifications on Molecular Activity
The nature of the side chain attached at the N-10 position of the phenothiazine ring is another critical factor influencing molecular activity. For analogues of 10-(1-methyl-3-piperidyl)phenothiazine, modifications to this piperidyl side chain can lead to significant changes in potency and selectivity.
Chain Length and Branching Effects
The length of the alkyl chain connecting the phenothiazine nitrogen to the piperidine (B6355638) ring is a crucial determinant of activity. A three-carbon chain is considered optimal for maximal antipsychotic potency. slideshare.netyoutube.comslideshare.net Shortening or lengthening this chain generally leads to a decrease in activity.
Branching on this side chain also has a significant impact. Branching at the β-position of the side chain with a small alkyl group, such as a methyl group, has been found to decrease antipsychotic potency. youtube.com However, this modification can sometimes enhance other activities, such as antihistaminic effects. youtube.com
Substitutions on the Piperidine Ring (e.g., N-methylation)
Substitutions on the piperidine ring itself can modulate the activity of phenothiazine analogues. The N-methylation of the piperidine ring, as seen in this compound, results in a tertiary amine, which is a common feature in many active phenothiazine derivatives. slideshare.net In a broader context of piperidine-containing compounds, methyl substitution on the piperidine ring has been used as a tool to explore receptor binding and selectivity. nih.gov For instance, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, the position of a methyl group on the piperidine ring significantly influenced the affinity and selectivity for sigma receptors. nih.gov While this is a different class of compounds, it highlights the principle that substitutions on the piperidine ring can fine-tune the interaction with biological targets.
Molecular Hybridization Strategies Involving the Phenothiazine Scaffold
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with potentially improved or novel biological activities. nih.govresearchgate.net The phenothiazine scaffold, with its diverse pharmacological profile, has been a popular candidate for such hybridization strategies. nih.gov
This approach has been used to develop compounds with a wide range of potential therapeutic applications, including antimicrobial, antitumor, and anti-Alzheimer's activities. nih.govresearchgate.net For example, a molecular hybridization approach was used to develop new antitumor agents by linking a 1,2,3-triazole unit to a phenothiazine scaffold. nih.gov In another study, a hybridization method using phenothiazine and dithiocarbamate (B8719985) scaffolds was employed to create compounds with antiproliferative effects. nih.gov
The goal of these hybridization strategies is often to achieve synergistic effects between the different pharmacophoric units, leading to enhanced efficacy, reduced side effects, or the ability to overcome drug resistance. researchgate.net The phenothiazine core can be linked to other bioactive moieties either directly or via a linker chain. researchgate.net
Computational and Quantum Chemical Approaches to SAR Analysis
The exploration of Structure-Activity Relationships (SAR) for this compound and its analogues has been significantly advanced by the application of computational and quantum chemical methods. These in silico approaches provide a theoretical framework to rationalize the empirical SAR observations and to guide the design of novel, more potent compounds. By quantifying the relationship between molecular structure and biological activity, these methods offer insights into the key steric, electronic, and hydrophobic features that govern the interaction of these ligands with their biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies on broader classes of phenothiazine derivatives have established predictive models for various biological activities, including antipsychotic, antihistaminic, and multidrug resistance-modulating effects. These models often employ a range of molecular descriptors to correlate with biological potency.
Key Molecular Descriptors in Phenothiazine QSAR Models:
| Descriptor Type | Specific Examples | Influence on Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Modulation of receptor binding affinity and intrinsic activity. |
| Steric | Molecular volume, Surface area, Principal moments of inertia | Determines the complementarity of the ligand with the receptor's binding pocket. |
| Hydrophobic | LogP, Molar refractivity | Influences absorption, distribution, metabolism, and excretion (ADME) properties, as well as hydrophobic interactions with the receptor. |
| Topological | Connectivity indices, Shape indices | Encodes information about the branching and overall shape of the molecule. |
Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. These techniques generate 3D contour maps that visualize the spatial regions around the aligned molecules where modifications are predicted to enhance or diminish activity. For phenothiazine analogues, CoMFA and CoMSIA studies have consistently highlighted the importance of:
Steric Fields: Favorable steric interactions are often observed around the phenothiazine ring system and the side chain. For this compound, the orientation of the methyl group on the piperidine ring is crucial. Bulkier substituents at certain positions may either enhance binding through increased van der Waals interactions or cause steric hindrance, depending on the topology of the receptor pocket.
Electrostatic Fields: The distribution of electron density is a critical determinant of activity. The electron-rich phenothiazine nucleus and the positively charged nitrogen in the piperidine ring at physiological pH are key electrostatic features. Contour maps often indicate that electropositive potentials are favored near the protonated amine, facilitating ionic interactions with anionic residues in the receptor. Conversely, electronegative potentials are typically favored around the phenothiazine ring, which can engage in π-π stacking or cation-π interactions.
Hydrogen Bond Acceptor/Donor Fields: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor in its neutral form, although it is predominantly protonated at physiological pH. The potential for hydrogen bonding is a key parameter in receptor-ligand recognition.
Quantum chemical calculations, primarily using Density Functional Theory (DFT), have provided a deeper understanding of the electronic properties of phenothiazine derivatives. These calculations can accurately predict molecular geometries, charge distributions, and frontier molecular orbital energies (HOMO and LUMO). For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of the molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. DFT studies on phenothiazine structures have elucidated how substituents on the phenothiazine ring and modifications to the side chain can alter the electronic landscape of the molecule, thereby influencing its interaction with biological targets.
In the context of this compound, computational studies on related compounds suggest that the dihedral angle between the two phenyl rings of the phenothiazine nucleus, as well as the conformational flexibility of the piperidyl side chain, are important for optimal receptor binding. Molecular dynamics simulations can further explore the conformational space of the ligand and its interactions within a solvated receptor environment, providing a dynamic picture of the binding process.
While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles derived from the broader class of phenothiazines with piperidine and piperazine (B1678402) side chains are highly applicable. These computational and quantum chemical approaches continue to be invaluable tools in the rational design and optimization of phenothiazine-based therapeutic agents.
Mechanistic Investigations and Molecular Target Identification in Research Context
Cellular and Subcellular Effects (Preclinical/In Vitro, excluding clinical outcomes)
In preclinical and in vitro research settings, 10-(1-Methyl-3-piperidyl)phenothiazine, also known as Mepazine, has been investigated for its effects at the cellular and subcellular level, revealing several mechanisms of action, particularly in the context of oncology.
Research has demonstrated that Mepazine can influence fundamental cellular processes such as proliferation and programmed cell death (apoptosis) in various cancer cell lines. A primary mechanism underlying these effects is its activity as a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. nih.gov
In studies involving the Activated B-Cell like subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), a malignancy known to be dependent on MALT1 activity for survival, Mepazine selectively induced toxic effects and enhanced apoptosis. nih.gov Similarly, in pancreatic ductal adenocarcinoma (PDAC) cell lines, the application of Mepazine led to a reduction in proliferation and an induction of apoptosis. asco.org This effect was specific to cancer cells, as proliferation and apoptosis in a non-malignant human pancreatic ductal epithelial cell line were not affected by the treatment. asco.org The pro-apoptotic effect of Mepazine is linked to its ability to inhibit MALT1's proteolytic activity, which is crucial for activating the anti-apoptotic NF-κB signaling pathway. nih.govasco.org
| Cell Line Type | Observed Effect | Associated Mechanism | Reference |
|---|---|---|---|
| Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | Enhanced apoptosis, Decreased cell viability | Inhibition of MALT1 protease activity | nih.gov |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Decreased proliferation, Increased apoptosis | Inhibition of MALT1 enzyme activity | asco.org |
| Non-malignant Human Pancreatic Ductal Epithelial (HPDE) cells | No significant effect on proliferation or apoptosis | N/A | asco.org |
The primary molecular target of Mepazine identified in research is the MALT1 paracaspase. nih.gov MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which acts as a key mediator in activating the nuclear factor-κB (NF-κB) signaling pathway. asco.orgnih.gov By selectively inhibiting the proteolytic function of MALT1 through a noncompetitive mechanism, Mepazine effectively blocks downstream NF-κB signaling. nih.gov This inhibition is crucial, as constitutive NF-κB activation is a hallmark of certain cancers, like ABC-DLBCL, promoting cell survival by preventing apoptosis. nih.gov
Further studies in Jurkat T cells have shown that Mepazine's inhibitory action extends to the c-Jun N-terminal kinase (JNK) pathway, another important signaling cascade involved in cellular responses to stress, proliferation, and apoptosis. researchgate.net However, the compound did not appear to significantly affect the p38 or ERK mitogen-activated protein kinase (MAPK) pathways, suggesting a degree of specificity in its modulation of signal transduction. researchgate.net The inhibition of MALT1 by Mepazine prevents the cleavage of its substrates, such as CYLD and A20, and reduces the activation of both NF-κB and JNK in T cells. researchgate.net
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1), which actively pump cytotoxic drugs out of cancer cells. nih.govnih.gov Phenothiazines, the chemical class to which Mepazine belongs, have been identified as effective modulators of MDR. nih.govnih.gov
Research on various phenothiazine (B1677639) derivatives has shown that they can sensitize multidrug-resistant cancer cells to chemotherapeutics. nih.gov These compounds act as inhibitors of the P-glycoprotein transporter. nih.gov In preclinical models using P-gp-overexpressing lymphoma cells, phenothiazines increased the intracellular accumulation of the P-gp substrate rhodamine 123. nih.gov Studies on colonic adenocarcinoma cells demonstrated that the inhibition of the ABCB1 transporter by phenothiazine derivatives was more potent than that of the known inhibitor verapamil. nih.gov This suggests that these compounds, including Mepazine, could act synergistically with conventional anticancer drugs like doxorubicin (B1662922) by preventing their efflux from resistant cells, thereby restoring their cytotoxic efficacy. nih.gov It is noteworthy that while phenothiazines inhibit P-gp, they have been observed to stimulate the activity of another ABC transporter, the multidrug resistance-associated protein 1 (MRP1). nih.gov
| Mechanism | Target Transporter | Observed Effect in MDR Cells | Reference |
|---|---|---|---|
| Inhibition of drug efflux pump | P-glycoprotein (P-gp/ABCB1) | Increased intracellular accumulation of P-gp substrates (e.g., rhodamine 123) | nih.gov |
| Sensitization to chemotherapy | P-glycoprotein (P-gp/ABCB1) | Synergism with doxorubicin; reversal of resistance | nih.gov |
| Stimulation of drug efflux pump | Multidrug Resistance-Associated Protein 1 (MRP1) | Stimulated MRP1-mediated efflux | nih.gov |
Research into Multidrug Resistance (MDR) Reversal Mechanisms
Efflux Pump Inhibition in Research Models
Phenothiazine derivatives have been a subject of research interest for their ability to inhibit bacterial efflux pumps, which are a significant mechanism of antimicrobial resistance. These pumps actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and thus their efficacy. The inhibition of these pumps can restore the susceptibility of resistant bacteria to various antibiotics. While direct research on this compound (also known as mepazine) as an efflux pump inhibitor is not extensively detailed in the currently available scientific literature, the broader class of phenothiazines has been studied for this activity, particularly in Gram-positive bacteria such as Staphylococcus aureus.
The mechanism by which phenothiazines inhibit efflux pumps is considered to be multifactorial. nih.gov One of the proposed mechanisms is the disruption of the proton motive force (PMF) across the bacterial cell membrane. nih.gov Many efflux pumps, particularly those of the Major Facilitator Superfamily (MFS) like NorA in S. aureus, are energized by the PMF. nih.gov By dissipating this electrochemical gradient, phenothiazines can effectively reduce the energy available for the pump to extrude substrates.
Additionally, it is suggested that phenothiazines may also interact directly with the efflux pump proteins themselves. nih.gov This interaction could be competitive or non-competitive, leading to a conformational change in the pump that impairs its function. The lipophilic nature of phenothiazines allows them to intercalate into the bacterial cell membrane, which may also contribute to the disruption of membrane-bound transport proteins.
Research on various phenothiazine derivatives has demonstrated their potential to inhibit prominent efflux pumps in S. aureus, a clinically important pathogen known for its multidrug resistance. The NorA efflux pump, which confers resistance to a broad range of substrates including fluoroquinolones and various dyes, has been a primary target in these investigations. frontiersin.org
The following tables summarize research findings on the efflux pump inhibitory activity of various phenothiazine derivatives in different research models. It is important to note that these findings relate to the broader class of phenothiazines, and specific studies on this compound in this context are limited.
Table 1: Investigated Phenothiazine Derivatives as Efflux Pump Inhibitors
| Phenothiazine Derivative | Research Model Organism | Target Efflux Pump(s) | Observed Effect |
| Chlorpromazine | Staphylococcus aureus | NorA | Inhibition of ethidium (B1194527) bromide efflux; Potentiation of ciprofloxacin (B1669076) activity |
| Thioridazine (B1682328) | Staphylococcus aureus | NorA | Reversal of ethidium bromide resistance |
| Promethazine | Staphylococcus aureus | General efflux activity | Potentiation of antibiotic activity |
| Prochlorperazine | Staphylococcus aureus | PMF-dependent pumps | Reduction of the proton motive force |
Table 2: Research Findings on Efflux Pump Inhibition by Phenothiazines
| Research Model | Key Findings |
| Staphylococcus aureus overexpressing NorA | Phenothiazines inhibit the efflux of NorA substrates like ethidium bromide. |
| In vitro membrane potential assays | Certain phenothiazines have been shown to dissipate the transmembrane potential (ΔΨ), a key component of the proton motive force. |
| Synergistic activity studies | Sub-inhibitory concentrations of phenothiazines can significantly lower the minimum inhibitory concentration (MIC) of fluoroquinolones against resistant S. aureus strains. |
| Whole-cell accumulation assays | In the presence of phenothiazine inhibitors, the intracellular accumulation of fluorescent substrates of efflux pumps is increased. |
These studies collectively suggest that the phenothiazine scaffold is a promising starting point for the development of new efflux pump inhibitors. By targeting this mechanism of resistance, it may be possible to rejuvenate existing classes of antibiotics and combat the growing threat of multidrug-resistant bacteria. Further research is warranted to specifically investigate the potential of this compound as an efflux pump inhibitor and to elucidate its precise mechanism of action.
Preclinical Metabolic Studies of Phenothiazine Piperidine Derivatives
Enzymatic Biotransformation Pathways (In Vitro)
In vitro metabolic studies of piperidine-type phenothiazines have revealed a series of key biotransformation reactions. The primary metabolic routes involve oxidation at various sites on the phenothiazine (B1677639) ring system and the piperidine (B6355638) substituent.
One of the principal metabolic pathways is sulfoxidation , leading to the formation of ring sulfoxides. For instance, studies on thioridazine (B1682328) have identified thioridazine ring sulfoxide (B87167) as a major metabolite. Further oxidation can also occur, resulting in additional sulfoxide metabolites. nih.gov
Another significant biotransformation is N-demethylation of the piperidine ring. This process involves the removal of the methyl group from the nitrogen atom of the piperidine moiety. This reaction has been observed for several phenothiazine derivatives. nih.govnih.gov
Hydroxylation of the phenothiazine ring is another observed metabolic step, leading to the formation of phenolic derivatives. These hydroxylated metabolites can then undergo further conjugation reactions. nih.gov
Furthermore, oxidation of the piperidine ring can lead to the formation of lactam metabolites . For example, in vitro studies with rat liver preparations have unequivocally identified lactam metabolites for thioridazine and its sulfoxide derivatives. nih.gov The formation of these lactams represents a key metabolic pathway for the C-oxidation of the piperidine ring. nih.gov
A summary of the primary in vitro metabolic pathways for piperidine-type phenothiazines is presented in the table below.
| Metabolic Pathway | Description | Example Metabolites |
| Sulfoxidation | Addition of an oxygen atom to the sulfur atom in the phenothiazine ring. | Thioridazine ring sulfoxide, Mesoridazine (B118732) ring sulfoxide |
| N-demethylation | Removal of the methyl group from the piperidine ring's nitrogen atom. | N-desmethylthioridazine ring sulfoxide |
| Ring Hydroxylation | Addition of a hydroxyl group to the phenothiazine ring. | Phenolic derivatives of mesoridazine and sulforidazine (B28238) |
| Lactam Formation | Oxidation of the carbon atom adjacent to the nitrogen in the piperidine ring. | Lactam of mesoridazine ring sulfoxide, Lactam of sulforidazine ring sulphoxide |
Role of Cytochrome P450s in Metabolism
The biotransformation of phenothiazine derivatives is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. In vitro studies utilizing human liver microsomes and cDNA-expressed human CYPs have been pivotal in identifying the specific isoforms involved in the metabolism of these compounds.
For piperidine-type phenothiazines like thioridazine, multiple CYP isoforms play a role. CYP1A2 and CYP3A4 have been identified as the main enzymes responsible for 5-sulfoxidation and N-demethylation . nih.govresearchgate.net In contrast, CYP2D6 is the primary enzyme catalyzing mono-2- and di-2-sulfoxidation . nih.govresearchgate.net The contribution of CYP3A4 to mono-2-sulfoxidation has also been noted. nih.gov
Interestingly, the involvement of CYP isoforms can differ between phenothiazine derivatives with different side chains. For example, while CYP2C19 is a major contributor to the N-demethylation of the piperazine-type phenothiazine perazine, its role in the N-demethylation of the piperidine-type thioridazine is insignificant. nih.govnih.gov
The table below summarizes the key cytochrome P450 enzymes involved in the metabolism of piperidine-type phenothiazines.
| CYP Isoform | Metabolic Reaction Catalyzed | Relative Contribution |
| CYP1A2 | 5-sulfoxidation, N-demethylation | Major |
| CYP3A4 | 5-sulfoxidation, N-demethylation, mono-2-sulfoxidation | Major |
| CYP2D6 | mono-2-sulfoxidation, di-2-sulfoxidation | Major |
| CYP2C19 | N-demethylation | Insignificant for piperidine-type |
Conjugation Reactions in Metabolic Pathways
Following the initial Phase I biotransformations (oxidation, demethylation, etc.), the resulting metabolites of phenothiazine derivatives can undergo Phase II conjugation reactions. These reactions typically involve the attachment of endogenous polar molecules to the metabolite, which increases their water solubility and facilitates their excretion from the body.
In these processes, glucuronic acid or a sulfate (B86663) group is attached to the hydroxyl group of the phenolic metabolite. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate conjugates are more polar and readily excreted in urine and bile. While methylation and acetylation are also Phase II reactions, they generally serve to terminate pharmacological activity rather than increase water solubility. uomus.edu.iq
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (DFT, MP2, CC, QTAIM)
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity. mdpi.com Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost in studying phenothiazine (B1677639) derivatives. samipubco.comresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a model that allows for the analysis of electron density to define atomic properties and bonding interactions. mdpi.com
The electronic properties of phenothiazine derivatives are crucial for their biological activity. samipubco.com Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding electronic transitions and reactivity. wuxibiology.comyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. youtube.comreddit.comschrodinger.com A smaller gap generally implies higher reactivity. youtube.com
DFT calculations on various phenothiazine derivatives have been performed to determine these properties. For instance, studies using the B3LYP functional and 6-311++G(d,p) basis set have calculated the HOMO-LUMO energy gaps for several related compounds. samipubco.comresearchgate.net While specific values for mepazine are not detailed in the provided literature, the general findings for the phenothiazine class are instructive. A narrow HOMO-LUMO gap is often correlated with the charge transport facility within the molecule, which is essential for its interactions in biological systems. samipubco.com
| Phenothiazine Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Phenothiazine (Parent Compound, PP) | - | - | 4.41 | samipubco.com |
| 10-Phenyl-10H-phenothiazine-3-carbaldehyde (PPC) | - | - | 3.66 | samipubco.com |
| 7-Bromo-10-phenyl-10H-phenothiazine-3-carbaldehyde (BPPC) | - | - | 3.68 | samipubco.com |
| Fluphenazine dihydrochloride (B599025) (Gas Phase) | -5.5140 | -0.8808 | 4.6332 | nih.gov |
Data for related phenothiazine derivatives illustrate typical energy gap values for this class of compounds.
The three-dimensional structure of mepazine is dictated by the conformational flexibility of the central phenothiazine ring and the attached piperidyl side chain. The phenothiazine nucleus is not planar, adopting a characteristic folded or "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms. nih.gov Computational studies help determine the most stable conformers and the energy barriers between them.
Intermolecular interactions are critical for how mepazine recognizes and binds to its biological targets. The electron-rich phenothiazine ring system is capable of engaging in π-π stacking interactions with aromatic residues in a protein's binding pocket. QTAIM analysis has been used on related phenothiazine derivatives to identify and characterize weaker intramolecular hydrogen bonds, which can also play a role in stabilizing the molecule's preferred conformation. mdpi.com
Quantum chemical calculations can predict the most likely sites for a molecule to interact with others. Molecular Electrostatic Potential (MEP) maps, for example, visualize the electron density distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are prone to interactions. researchgate.netaimspress.com
The energies of the HOMO and LUMO orbitals are also direct indicators of reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). wuxibiology.com By analyzing these properties, researchers can predict how mepazine will orient itself and interact with the electrostatic environment of a protein binding site, providing a theoretical basis for its mechanism of action. samipubco.com
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) are computational techniques used to simulate the interaction between a small molecule (ligand), like mepazine, and a large biological molecule, such as a protein receptor. These methods are crucial for understanding binding modes and affinities. researchgate.net
Mepazine is recognized as a potent allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) paracaspase. researchgate.netmdpi.commedchemexpress.com Molecular docking simulations have been instrumental in elucidating how mepazine binds to this protein.
X-ray crystallography studies, supported by computational modeling, show that phenothiazines bind to a specific hydrophobic allosteric pocket located between the paracaspase and Ig3 domains of MALT1. researchgate.net This binding prevents a conformational change required for MALT1 activation. researchgate.net Docking studies reveal the key interactions that stabilize mepazine within this pocket. The tricyclic phenothiazine ring forms hydrophobic bonds with several amino acid residues. researchgate.net
| Protein Residue | Domain/Region | Interaction Type | Reference |
|---|---|---|---|
| Alanine 394 (A394) | Helix αC | Hydrophobic | researchgate.net |
| Phenylalanine 398 (F398) | Helix αC | Hydrophobic | researchgate.net |
| Leucine 401 (L401) | Helix αC | Hydrophobic | researchgate.net |
| Valine 344 (V344) | β-sheet 1 | Hydrophobic | researchgate.net |
| Leucine 346 (L346) | β-sheet 1 | Hydrophobic | researchgate.net |
| Valine 381 (V381) | β-sheet 2 | Hydrophobic | researchgate.net |
Key amino acid residues in the MALT1 allosteric site interacting with the phenothiazine core.
Computational methods can estimate the binding affinity of a ligand for its target protein, often expressed as a binding energy (e.g., in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC50). chemrxiv.orgnih.gov For mepazine, these predictions are consistent with experimental findings that demonstrate potent inhibition of MALT1.
The calculated binding affinity helps quantify the strength of the interaction. Mepazine demonstrates excellent efficacy in inhibiting the protease activity of MALT1, with an experimental IC50 value of 0.83 μM. researchgate.netmedchemexpress.com Computational models, such as those using AutoDock Vina, can predict binding affinities for a series of related compounds, helping to prioritize which molecules may be more potent inhibitors and thus warrant further experimental investigation. samipubco.comresearchgate.net
Analytical Methodologies for Research Characterization
Spectroscopic Characterization Techniques (IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 10-(1-Methyl-3-piperidyl)phenothiazine is expected to show characteristic absorption bands corresponding to the phenothiazine (B1677639) core and the N-methylpiperidylmethyl substituent. While a specific spectrum for this exact molecule is not readily published, the expected key absorptions can be inferred from the analysis of the parent phenothiazine structure and related N-alkylpiperidines.
The phenothiazine nucleus would exhibit strong bands from C-H stretching of the aromatic rings (around 3050-3100 cm⁻¹) and C=C stretching vibrations within the aromatic rings (in the 1450-1600 cm⁻¹ region). The C-N stretching of the tertiary amine in the phenothiazine ring and the piperidine (B6355638) ring would appear in the fingerprint region (around 1200-1350 cm⁻¹). The C-S-C stretch of the thiazine (B8601807) ring is typically observed around 600-700 cm⁻¹. The aliphatic C-H stretching from the piperidine and methyl groups would result in absorptions in the 2800-3000 cm⁻¹ range.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule, including the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for this compound would show distinct signals for the aromatic protons of the phenothiazine core and the aliphatic protons of the piperidylmethyl group.
Phenothiazine Protons: The aromatic protons on the phenothiazine rings would appear as a complex set of multiplets in the downfield region, typically between δ 6.8 and 7.5 ppm. rsc.org
Piperidine and Methyl Protons: The protons on the piperidine ring and the N-methyl group would resonate in the upfield region (δ 1.5-3.5 ppm). The N-CH₃ signal would likely be a singlet around δ 2.2-2.5 ppm. The methylene (B1212753) bridge protons (-N-CH₂-piperidine) would appear as a distinct signal, likely a doublet, influenced by the adjacent chiral center on the piperidine ring. The remaining piperidine ring protons would present as a series of complex multiplets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies all the unique carbon atoms in a molecule. researchgate.net The spectrum for this compound would be characterized by signals corresponding to the aromatic carbons of the phenothiazine moiety and the aliphatic carbons of the substituent.
Phenothiazine Carbons: The aromatic carbons of the phenothiazine core typically resonate in the δ 115-145 ppm range. researchgate.net The carbons directly attached to the nitrogen and sulfur atoms (C-10a, C-5a, C-4a, C-11a) would have characteristic chemical shifts influenced by these heteroatoms.
Piperidine and Methyl Carbons: The aliphatic carbons of the N-methylpiperidine and methylene bridge would appear in the upfield region of the spectrum (δ 20-60 ppm). The N-methyl carbon (N-CH₃) signal is expected around δ 40-45 ppm. researchgate.net
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenothiazine (Aromatic C) | 115 - 135 |
| Phenothiazine (Aromatic C-N, C-S) | 140 - 145 |
| N-CH₂ (Methylene bridge) | ~50 - 60 |
| Piperidine (Ring Carbons) | 20 - 55 |
| N-CH₃ (Methyl) | ~40 - 45 |
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. For Mepazine (C₁₉H₂₂N₂S), the molecular weight is 310.46 g/mol . nist.gov Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺) peak at m/z 310. nist.govspectrabase.com The fragmentation pattern is typically dominated by the cleavage of the side chain. A major fragment ion is commonly observed at m/z 98, corresponding to the 1-methyl-3-methylenepiperidine radical cation, formed by cleavage of the bond between the methylene bridge and the piperidine ring.
Table 2: Key Mass Spectrometry Fragments for Mepazine
| m/z Value | Proposed Fragment Identity |
|---|---|
| 310 | Molecular Ion [M]⁺ |
| 98 | [C₆H₁₂N]⁺ (1-Methyl-3-methylenepiperidine fragment) |
Elemental Analysis
Elemental analysis is a crucial technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to confirm the compound's empirical formula and its purity. For this compound (as Mepazine, C₁₉H₂₂N₂S), the theoretical elemental composition can be calculated.
Table 3: Theoretical Elemental Composition of Mepazine (C₁₉H₂₂N₂S)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 19 | 228.209 | 73.50% |
| Hydrogen (H) | 1.008 | 22 | 22.176 | 7.14% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 9.02% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 10.33% |
| Total | 310.459 | 100.00% |
Research characterization would involve comparing experimental results from an elemental analyzer to these theoretical values. A close correlation (typically within ±0.4%) is considered evidence of the compound's purity and correct elemental composition.
Chromatographic Techniques for Purity and Compound Identification in Research Samples (e.g., TLC)
Chromatographic methods are essential for assessing the purity of synthesized this compound and for its identification within complex mixtures.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a rapid, simple, and inexpensive technique used to separate components of a mixture, determine the purity of a compound, and identify compounds by comparing their retention factors (Rf) with standards. For phenothiazine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.net
A variety of mobile phase systems can be employed, often consisting of a mixture of a nonpolar solvent (like benzene, toluene, or cyclohexane) and a polar solvent (like methanol, acetone, or diethylamine) to achieve optimal separation. researchgate.net The choice of solvent system allows for the tuning of the Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the phenothiazine ring is UV active. nuph.edu.ua Additionally, various spray reagents, such as a solution of sulfuric acid in ethanol (B145695) or Dragendorff's reagent, can be used to produce colored spots, aiding in the identification. nuph.edu.ua In a research context, the presence of a single spot by TLC in multiple solvent systems is a strong indicator of a compound's purity. An interlaboratory study on phenothiazine drugs demonstrated that TLC is a reliable identification scheme based on Rf values and the color of sprayed spots. nih.govoup.com
Role As a Research Tool and Chemical Probe
Utility in Investigating Biological Pathways
Mepazine has emerged as a significant research tool due to its potent and selective inhibition of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). mdpi.com MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway, a central regulator of immune responses, inflammation, and cell survival. mdpi.comnih.gov By selectively inhibiting the proteolytic activity of MALT1, mepazine allows researchers to dissect the specific contributions of this enzyme to various physiological and pathological processes.
One of the most prominent applications of mepazine as a research tool is in the study of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL). medchemexpress.com This aggressive form of lymphoma is often characterized by constitutive MALT1 activity. Mepazine has been instrumental in demonstrating the reliance of ABC-DLBCL cells on MALT1 for survival and proliferation. medchemexpress.com Studies have shown that mepazine can induce apoptosis and decrease cell viability in ABC-DLBCL cell lines. medchemexpress.com
The utility of mepazine extends to the investigation of other cancer types as well. Research has indicated that MALT1 is also highly active in pancreatic ductal adenocarcinoma (PDAC) cells. tandfonline.com The application of mepazine in preclinical models of pancreatic cancer has been shown to reduce proliferation and induce apoptosis in cancer cells, highlighting the potential of MALT1 as a therapeutic target in this malignancy. tandfonline.com
Beyond oncology, mepazine is utilized in immunological research to probe the function of MALT1 in immune cell signaling. For instance, it has been used to investigate the role of MALT1 in T-cell activation and the production of inflammatory cytokines. nih.gov Furthermore, mepazine has been employed to study the processes of osteoclastogenesis, where it has been observed to inhibit the formation of osteoclasts. mdpi.com Interestingly, some studies suggest that mepazine may also have MALT1-independent effects, prompting further investigation into its mechanisms of action and underscoring its role in uncovering novel biological pathways. mdpi.com
Table 1: Investigational Uses of 10-(1-Methyl-3-piperidyl)phenothiazine in Biological Pathway Research
| Biological Pathway/Process | Model System | Key Findings |
| NF-κB Signaling in ABC-DLBCL | Cell lines (e.g., HBL1, OCI-Ly3, U2932, TMD8) | Decreases cell viability and enhances apoptosis. medchemexpress.com |
| Pancreatic Cancer Cell Proliferation | Pancreatic ductal adenocarcinoma (PDAC) cell lines | Reduces proliferation and induces apoptosis. tandfonline.com |
| T-cell Activation | Primary murine CD4+ T-cells and human PBMCs | Suppresses anti-CD3/CD28-stimulated IL-6 production. nih.gov |
| Osteoclastogenesis | Mouse bone marrow precursor cells | Inhibits RANK ligand (RANKL)-induced osteoclast formation. mdpi.com |
| Treg Reprogramming | Murine tumor models and patient-derived tumor spheroids | Induces Treg fragility and potentiates immune checkpoint therapy. nih.gov |
Application in the Development of New Chemical Entities for Research
The phenothiazine (B1677639) scaffold, of which this compound is a notable example, serves as a "privileged structure" in medicinal chemistry and drug discovery. nih.gov This tricyclic heterocyclic system is considered a versatile template for the design and synthesis of novel bioactive compounds. The inherent drug-like properties and the ability to interact with a wide range of biological targets make phenothiazine derivatives attractive starting points for the development of new chemical entities for research and therapeutic purposes. nih.govbenthamdirect.com
While direct modifications of the mepazine structure to create new research tools are not extensively documented, the broader class of phenothiazines is a fertile ground for the development of novel compounds. benthamdirect.comtandfonline.com Researchers have systematically modified the phenothiazine core at various positions to explore the structure-activity relationships and to optimize potency and selectivity for different biological targets. tandfonline.com These modifications often involve alterations to the substituent at the 10-position of the phenothiazine ring, which in mepazine is the 1-methyl-3-piperidylmethyl group, as well as substitutions on the aromatic rings. benthamdirect.com
The knowledge gained from the biological activity of existing phenothiazines, including mepazine, informs the design of new derivatives. For example, the identification of mepazine as a MALT1 inhibitor has spurred interest in developing other phenothiazine-based compounds with improved potency and selectivity for this target. The general approach involves synthesizing a library of related compounds and screening them for the desired biological activity. benthamdirect.com
Furthermore, the phenothiazine scaffold has been utilized in the creation of chemical probes to investigate biological systems. nih.gov These probes can be designed to include reporter tags or reactive groups that allow for the identification and characterization of their protein targets. The development of such tools is crucial for advancing our understanding of complex biological processes and for identifying new drug targets. nih.gov The versatility of the phenothiazine structure allows for the incorporation of these functionalities, making it a valuable component in the chemical biologist's toolbox. nih.gov
Q & A
Q. What distinguishes pharmacological vs. material science applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
